Deltamethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, <0.002 mg/L at 25 °C

2e-06 mg/mL at 25 °C

Solubility in water at 20 °C: none

Synonyms

Canonical SMILES

Isomeric SMILES

Deltamethrin is characterized by its chemical structure, which includes a cyanogroup and isomeric forms that contribute to its insecticidal activity. The compound primarily exists as a single stereoisomer, specifically the (1R,3R) or cis form, which is responsible for its effectiveness as an insecticide . Deltamethrin acts by disrupting the normal functioning of the nervous system in insects, leading to paralysis and death upon exposure. It is less toxic to mammals due to their higher body temperatures and larger body sizes, which reduce sensitivity to the chemical .

Deltamethrin acts as a neurotoxin in insects. It disrupts the sodium ion channels in nerve cells, leading to uncontrolled nerve impulses, paralysis, and death.

- Toxicity: Deltamethrin is moderately toxic to humans and other mammals (oral LD50 > 1000 mg/kg) []. However, it is highly toxic to fish and aquatic invertebrates [].

- Flammability: Low flammability [].

- Reactivity: Stable under normal storage conditions [].

- Safety Precautions: Personal protective equipment (PPE) should be worn when handling deltamethrin to avoid inhalation, skin contact, and eye exposure [].

Mechanisms of Resistance

Researchers are actively studying the physiological and genetic mechanisms by which insects develop resistance to deltamethrin. This includes investigations into mutations in target sites like sodium channels, as well as the role of metabolic detoxification enzymes that break down the insecticide [1].

Monitoring Resistance Levels

Monitoring programs are crucial for assessing the efficacy of deltamethrin in different regions and against various pest species. These programs involve collecting insect samples and testing their susceptibility to the insecticide in controlled laboratory settings [2].

Impact on Pest Management Strategies

The emergence of deltamethrin resistance necessitates the development of alternative pest management strategies. Research in this area explores the use of combination insecticides, application methods that minimize resistance development, and the integration of biological control agents [3].

Deltamethrin in Vector Control Research

Deltamethrin also plays a significant role in vector control research, targeting insects that transmit diseases like malaria and Chagas disease. Here's how science is exploring its use:

Insecticide-Treated Nets

Long-lasting insecticidal nets (LLINs) treated with deltamethrin are a primary tool for malaria control. Research focuses on optimizing the formulation and delivery methods to maximize the efficacy and longevity of these nets [4].

Indoor Residual Spraying

Indoor residual spraying with deltamethrin is another strategy for controlling insect vectors. Scientific studies evaluate the effectiveness of this approach against different vector species and in various ecological settings [5].

Impact on Non-Target Organisms

The potential impact of deltamethrin on non-target organisms, such as beneficial insects and pollinators, is an important area of research. Scientists are investigating the environmental fate of deltamethrin and developing application strategies that minimize unintended ecological consequences [6].

Citations:

- Laboratory results of deltamethrin. Results of the topical application... | Download Scientific Diagram - ResearchGate

- Limitations of selective deltamethrin application for triatomine control in central coastal Ecuador | Parasites & Vectors | Full Text - BioMed Central

- The Use of Deltamethrin on Farm Animals | IntechOpen:

- Application of deltamethrin-impregnated bednets for mosquito and malaria control in Yunnan, China - PubMed

- Limitations of selective deltamethrin application for triatomine control in central coastal Ecuador | Parasites & Vectors | Full Text - BioMed Central

- Ecotoxicological and environmental profile of the insecticide deltamethrin - ResearchGate

The biological activity of deltamethrin primarily revolves around its neurotoxic effects on insects. It binds to sodium channels in nerve cells, prolonging their permeability and resulting in repetitive nerve firing . While it is highly effective against insects, deltamethrin poses risks to aquatic life, particularly fish, and can be harmful to beneficial insects like honeybees under certain conditions . In humans and domestic animals, exposure can lead to symptoms such as skin irritation, nausea, and in severe cases, neurological symptoms mimicking organophosphate poisoning .

Deltamethrin can be synthesized through several methods:

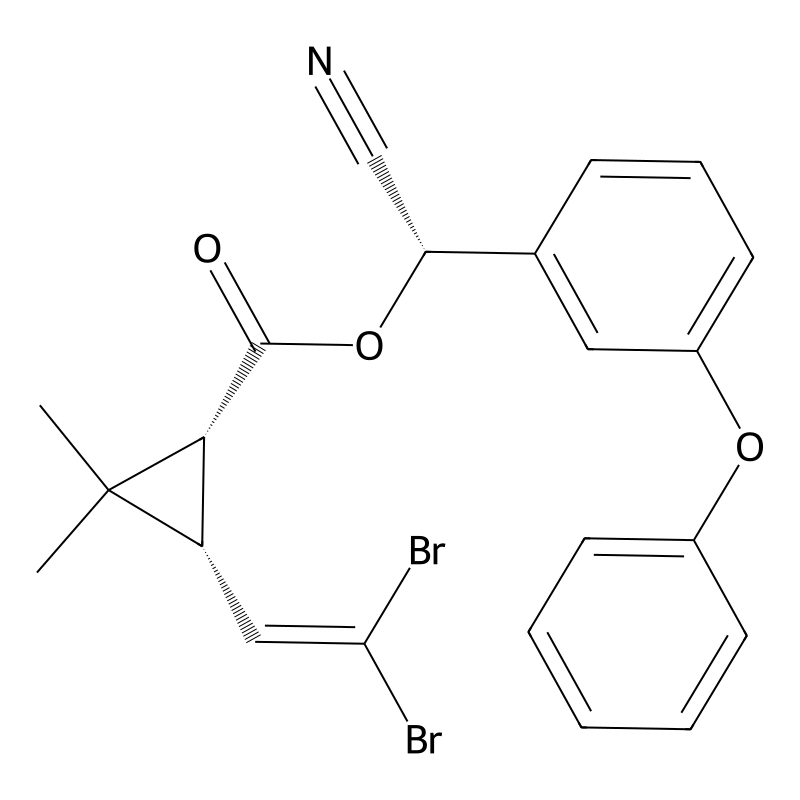

- Esterification: The primary method involves the esterification of (1R,3R)- or cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (α,S)- or (+)-α-cyano-3-phenoxybenzyl alcohol.

- Selective Recrystallization: This method allows for the purification of the active stereoisomer from racemic mixtures obtained during synthesis .

Deltamethrin has a broad range of applications:

- Agriculture: Used extensively for crop protection against pests.

- Public Health: Integral in vector control programs for malaria and other diseases.

- Household Use: Commonly found in insect sprays and treatments for indoor pests.

- Veterinary Medicine: Employed for controlling ectoparasites in livestock and pets .

Research indicates that deltamethrin can interact with various biological systems. Notably, studies have shown that resistance mechanisms in certain insect populations can significantly reduce its effectiveness. For instance, mutations in the voltage-gated sodium channel gene have been linked to resistance in bed bugs . Additionally, there are concerns regarding its potential neurotoxic effects on humans and animals following prolonged exposure or high doses.

Deltamethrin belongs to the class of synthetic pyrethroids, which includes several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Permethrin | Broad-spectrum activity; commonly used in households | Less effective against certain resistant pests |

| Cypermethrin | Effective against a wide range of insects; used in agriculture | More toxic to aquatic organisms than deltamethrin |

| Lambda-cyhalothrin | Potent against mosquitoes; used in public health | High stability under environmental conditions |

| Bifenthrin | Used mainly for termite control; low toxicity to mammals | Different mode of action affecting nerve signaling |

Deltamethrin stands out due to its specific stereoisomeric form that enhances its insecticidal properties while maintaining relatively lower toxicity levels for mammals compared to some other synthetic pyrethroids .

Deltamethrin represents one of the most significant synthetic pyrethroid insecticides, notable for being the first pyrethroid composed of a single stereoisomer selectively prepared from eight possible stereoisomers [1] [2]. The compound was first synthesized in 1974 and commercially introduced in 1977, marking a significant advancement in pyrethroid chemistry [1].

The primary synthetic route for deltamethrin involves the esterification of (1R,3R) or cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (αS)- or (+)-α-cyano-3-phenoxybenzyl alcohol [3] [4] [2]. This stereospecific synthesis is crucial as deltamethrin possesses the specific stereochemical configuration of [1R,cis;αS]-isomer, which confers its exceptional insecticidal activity that is approximately 35,000 times more potent than dichlorodiphenyltrichloroethane [5].

Alternative synthetic approaches include selective recrystallization of racemic esters obtained by esterification of the (1R,3R) or cis-acid with racemic or (αR,αS, or αRS) alcohol [3] [4]. Industrial production methods utilize catalyst systems where two key intermediates react to form deltamethrin under carefully controlled conditions [6]. The synthesis requires precise stereochemical control, as the active deltamethrin isomer must be distinguished from seven other possible stereoisomers that possess significantly lower biological activity [1].

The industrial manufacturing process begins with raw material processing, including m-phenoxybenzaldehyde and cyano hydroxy-amide as key starting materials [7]. The production involves multiple engineering steps through chemical reactions conducted in a safe and quality-controlled environment [7]. Following synthesis, the crude product undergoes purification processes to achieve the desired purity levels, typically exceeding 98% for technical grade deltamethrin [2]. The purified material is then formulated into various products such as emulsifiable concentrates, wettable powders, and granules depending on the intended application [7].

Production facilities require specialized equipment including corrosion-resistant reactors suitable for high pressures and temperatures, filtration units for impurity removal, mixing vessels for formulation, and appropriate storage systems [7]. Worldwide production reached approximately 250 tonnes by 1987, representing steady growth from 75 tonnes in 1979 [1].

Molecular Stability and Degradation Kinetics

Deltamethrin exhibits complex degradation behavior influenced by multiple environmental and chemical factors. The compound demonstrates remarkable thermal stability, maintaining at least 95% of its active ingredient content after storage at 54°C for 14 days [8] [9] [10]. This thermal stability extends to normal storage conditions, with the compound remaining stable for six months at 40°C [2].

The primary degradation pathway involves ester hydrolysis, particularly under alkaline conditions [11] [12]. Under basic conditions at pH 9, the hydrolysis rate is greatly accelerated compared to pH 7, following a base-catalyzed mechanism [12]. The hydrolysis reaction cleaves the ester bond between the acid and alcohol moieties, producing (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and α-cyano-3-phenoxybenzyl alcohol derivatives [13] [14].

A critical aspect of deltamethrin stability involves stereochemical degradation through epimerization at the α-carbon center [11]. Nuclear magnetic resonance spectroscopy studies reveal that the interconversion between active deltamethrin (α-deltamethrin) and its inactive diastereomer (i-deltamethrin) rapidly advances within the first 24 hours, reaching equilibrium [11]. This epimerization process significantly impacts the biological activity of the compound, as the inactive form lacks insecticidal properties [11].

Photodegradation represents another important degradation pathway, with deltamethrin showing sensitivity to ultraviolet irradiation [15] [16]. The photodegradation efficiency depends on both wavelength and exposure time, with λ = 306 nanometers proving more effective than λ = 254 nanometers [16]. In organic solvents under ultraviolet irradiation for 24 hours, deltamethrin degradation reaches 70% in acetonitrile and 74% in methanol [17]. Photodegradation produces multiple products including 3-phenoxybenzaldehyde through aldehyde formation and other aromatic compounds [11].

Advanced oxidation processes show promise for deltamethrin degradation. Iron-activated sulfite systems achieve 69.5% degradation within 30 minutes, with both Fe(III)/sulfite and Fe(II)/sulfite systems demonstrating comparable efficiency [18]. The Fe(III)/sulfite system proves optimal due to slightly higher initial degradation rates [18].

Enzymatic degradation pathways have been identified, particularly through trypsin-catalyzed hydrolysis [13]. Trypsin concentrations of 10-20 milligrams per milliliter achieve 94.9-97.7% deltamethrin conversion, producing α-hydroxy-3-phenoxy-benzeneacetonitrile and 3-phenoxybenzaldehyde as primary metabolites [13]. Bacterial degradation systems using Streptomyces aureus can completely remove 50-300 milligrams per liter of deltamethrin within seven days under optimal conditions [14].

Environmental degradation studies indicate aerobic and anaerobic soil metabolism half-lives of 32-47 days under laboratory conditions [19]. Field dissipation studies generally confirm these findings, with half-lives ranging from 1-2 months, though some studies report extended persistence up to eight months under specific environmental conditions [19].

Solubility and Partition Coefficients (KOW, KOC)

Deltamethrin exhibits extremely low water solubility, characteristic of highly lipophilic compounds. Water solubility ranges from 0.002 to 0.035 milligrams per liter at 20°C, classifying deltamethrin as almost insoluble in water [20] [10]. This low aqueous solubility significantly influences its environmental behavior and bioavailability patterns.

The octanol-water partition coefficient (log KOW) values range from 5.43 to 6.1, indicating high lipophilicity and strong tendency for bioaccumulation [20] [21] [22]. These elevated log KOW values predict significant partitioning into organic phases and biological tissues, consistent with observed bioconcentration factors in aquatic organisms [19] [23].

Soil organic carbon partition coefficients (KOC) demonstrate substantial variation depending on soil characteristics [24]. In peat soil, deltamethrin exhibits a KOC value of 539 liters per kilogram, while silt clay soil shows significantly higher KOC values of 4061 liters per kilogram [24]. This variation reflects the influence of soil organic matter content and mineral composition on adsorption behavior.

Freundlich adsorption isotherms provide the best fit for deltamethrin soil adsorption, with distribution coefficients (Kads) of 431 liters per kilogram for peat soil and 346 liters per kilogram for silt clay soil [24]. The 1/n values of approximately 0.52-0.55 for both soil types indicate favorable adsorption characteristics, with less pesticide adsorbed at increasing concentrations [24].

Comparative analysis with cypermethrin reveals that deltamethrin generally exhibits higher soil adsorption. Cypermethrin shows KOC values of 256 liters per kilogram in peat soil and 1643 liters per kilogram in silt clay soil, consistently lower than corresponding deltamethrin values [24]. This difference suggests stronger soil binding for deltamethrin, potentially reducing its mobility and leaching potential.

Desorption studies indicate limited reversibility of deltamethrin soil binding. Approximately 0.243% of adsorbed deltamethrin desorbs from peat soil and 0.362% from silt clay soil after four successive desorption processes [24]. This low desorption reflects strong soil-pesticide interactions and suggests potential for persistent soil residues.

Bioconcentration studies in aquatic organisms demonstrate significant accumulation potential. Bluegill sunfish show steady-state bioconcentration factors of 698 liters per kilogram wet weight [19]. In crucian carp, tissue-specific accumulation occurs with liver showing the highest bioconcentration factor of 36.62, while muscle tissue demonstrates lower but significant accumulation [23]. Depuration studies indicate rapid initial elimination, with approximately 50% clearance between days 3-7 and 70-75% elimination after two weeks [19].

The Henry's law constant values of 2967 Pascal·cubic meters per mole at 20°C and 2517-5000 Pascal·cubic meters per mole at 25°C indicate relatively low volatility [25] [26]. Combined with extremely low vapor pressure values of 1.63 × 10⁻⁵ Pascal at 20°C [25] [26], these properties suggest minimal atmospheric transport and low potential for volatilization from water or soil surfaces.

Deltamethrin exhibits exceptionally strong adsorption characteristics in soil systems, rendering it highly immobile within terrestrial environments [1] [2] [3]. The compound demonstrates a high octanol-water partition coefficient (log Kow) of 4.6, indicating its lipophilic nature and strong affinity for organic matter [4] [5]. This property directly influences its soil binding behavior, with organic carbon distribution coefficients (Koc) ranging from 460,000 to 16,300,000 mL/g, corresponding to log Koc values between 5.7 and 7.2 [4] [5].

The adsorption behavior of deltamethrin in different soil types has been extensively characterized through laboratory studies. Research conducted on Malaysian soils revealed that deltamethrin adsorption follows the Freundlich adsorption isotherm model [1] [2]. In peat soils, the Freundlich adsorption distribution coefficient (Kads) was measured at 431 L/kg, while silt clay soils exhibited a lower value of 346 L/kg [2]. These findings indicate that deltamethrin demonstrates greater adsorption capacity in peat soils compared to silt clay soils, primarily due to the higher organic matter content in peat systems.

The extremely low water solubility of deltamethrin, ranging from less than 0.002 mg/L to 0.2×10⁻³ mg/L, contributes significantly to its immobile classification in soil systems [6] [3]. Distribution coefficients (Kd) measured after one-day sorption periods range from 13 to 98 mL/g across different soil types [7]. The compound's strong binding capacity to soil particles is evidenced by leaching studies demonstrating that even with substantial water application, nearly all deltamethrin remains within the top soil layer [8].

Soil organic matter content and clay composition significantly influence deltamethrin retention patterns [9] [3]. Studies indicate that the compound exhibits greater persistence in soils with high clay or organic matter content, as these components provide additional binding sites for the lipophilic molecule [10]. The relationship between soil organic carbon and deltamethrin adsorption has been documented across various soil types, with organic carbon content serving as the primary determinant of retention capacity [11] [9].

Desorption studies reveal that deltamethrin exhibits very limited release from soil particles once adsorbed [2]. In Malaysian soil studies, desorption of deltamethrin was minimal, with approximately 0.243% to 0.362% of adsorbed compound being released from peat and silt clay soils after four successive desorption processes [2]. This hysteresis effect indicates irreversible or very slow reversible binding, contributing to the compound's environmental persistence in terrestrial systems.

The immobility classification of deltamethrin is further supported by column leaching experiments, where cumulative leaching represented only 3 to 8% of the applied amount under saturated flow conditions [12]. These studies demonstrate that 92 to 93% of applied deltamethrin remains within the 0-2 cm surface layer, with minimal migration to deeper soil horizons [12]. This behavior significantly reduces the potential for groundwater contamination, as deltamethrin exhibits little tendency to leach beyond the application zone.

Aquatic System Partitioning (Water-Sediment Interactions)

Deltamethrin demonstrates strong partitioning behavior toward sediments in aquatic systems, with the compound rapidly associating with particulate matter upon entering water bodies [13] [14] [15]. The extremely low water solubility of deltamethrin drives this partitioning, with studies indicating that dissolved fractions in wastewater systems account for less than 6% of total deltamethrin concentration [16]. Conversely, particle-associated fractions comprise greater than 90% of the total concentration, highlighting the compound's strong affinity for suspended and settled sediments [16].

Sediment-water distribution patterns reveal rapid uptake by sediment particles following deltamethrin introduction to aquatic systems [14] [17]. Field studies demonstrate that maximum concentrations in sediment are achieved within 48 hours of application, with detectable levels persisting for up to 306 days post-application [14]. This temporal pattern reflects both the rapid initial partitioning and the subsequent persistence of deltamethrin in sediment compartments.

The water-sediment half-life of deltamethrin ranges from 8 to 48 hours, depending on the application method and environmental conditions [14] [17]. Direct spray applications result in shorter half-lives compared to runoff scenarios, with degradation profiles showing rapid conversion of deltamethrin to its primary metabolites, particularly decamethrinic acid (Br2CA), which comprises approximately 90% of radioactivity in the aqueous phase at 168 hours [17].

Dissolved organic matter (DOM) significantly influences deltamethrin partitioning behavior in aquatic systems [16]. The presence of DOM provides additional binding sites for the lipophilic compound, with DOM-complexed fractions accounting for a substantial portion of the non-dissolved deltamethrin [16]. Studies utilizing ultra-high resolution mass spectrometry reveal that effluent-derived DOM differs significantly from natural sources, potentially affecting binding affinity and environmental fate [16].

Henry's Law constant values for deltamethrin (1.2×10⁻⁴ atm·m³/mol at 25°C) indicate moderate potential for volatilization from water surfaces [14]. However, the strong partitioning to sediments typically limits volatilization losses, as most deltamethrin becomes rapidly bound to particulate matter [14]. Field observations confirm this behavior, with volatilization accounting for approximately 24% of applied deltamethrin within 24 hours of soil surface application [3].

Bioavailability of deltamethrin in aquatic systems is significantly reduced by its strong association with sediment particles [13] [14]. Laboratory studies comparing deltamethrin toxicity in clean versus sediment-containing water demonstrate substantial reductions in bioavailable concentrations when sediments are present [13]. Natural sediments provide greater protection than artificial sediments, attributed to differences in dissolved organic matter concentration, calcium levels, pH, clay content, and the quality of particulate organic matter [14].

The partition coefficients for deltamethrin between suspended particulate matter and water (Kid) show considerable variation depending on the characteristics of the particulate organic matter [16]. Values derived from wastewater treatment systems indicate strong partitioning, though these coefficients may not be directly applicable to natural sediments due to the unique properties of treatment-derived particles [16]. The sensitivity of dissolved concentrations to Kid values suggests that accurate characterization requires system-specific determination rather than reliance on literature values [16].

Photodegradation and Hydrolytic Pathways

Deltamethrin undergoes photodegradation through multiple pathways when exposed to ultraviolet radiation, with degradation rates varying significantly between aquatic and terrestrial environments [18] [19] [20]. In aquatic systems, photodegradation half-lives of approximately 48 days have been documented under controlled laboratory conditions [4] [14]. However, in natural surface waters, photodegradation proceeds more rapidly, with studies reporting degradation rates enhanced by the presence of photosensitizers and dissolved organic matter [21] [22].

Soil surface photodegradation demonstrates considerably faster kinetics compared to aquatic systems, with half-lives ranging from 9 to 18 days under field conditions [8] [10]. The enhanced degradation rate on soil surfaces is attributed to the photocatalytic effects of soil minerals and organic matter, which can generate reactive oxygen species that facilitate deltamethrin breakdown [23] [22]. Photodegradation quantum yields in the wavelength range of 290-385 nm have been calculated at 8.72×10⁻⁴, indicating moderate photochemical reactivity [4].

The photodegradation pathway of deltamethrin involves multiple transformation processes, including isomerization, ester bond cleavage, and formation of various intermediate compounds [18] [24]. During photolysis, deltamethrin undergoes conversion to trans-deltamethrin through photochemical isomerization, with trans:cis ratios reaching 0.4:1 after six weeks of exposure under greenhouse conditions [4]. This isomerization represents a significant transformation pathway, as the trans-isomer exhibits different environmental behavior and toxicological properties compared to the parent cis-compound.

Major photodegradation products include 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid, and 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA) [25] [26] [18]. These metabolites represent the primary degradation pathway involving ester hydrolysis followed by further oxidation or reduction reactions [24]. The formation of these compounds has been confirmed through gas chromatography-mass spectrometry analysis of irradiated samples, providing detailed characterization of the photodegradation mechanism [18] [19].

Hydrolytic degradation of deltamethrin exhibits strong pH dependence, with the compound demonstrating stability under neutral and acidic conditions but rapid degradation under alkaline conditions [4] [27] [28]. At pH 5 and pH 7, hydrolysis is negligible, with no measurable degradation observed over extended periods [4] [27]. However, at pH 9, deltamethrin undergoes rapid hydrolysis with a mean half-life of 2.5 days [4]. At pH 8, intermediate degradation rates are observed, with reported half-lives of 31 days [4].

The hydrolytic mechanism involves nucleophilic attack on the ester linkage, resulting in cleavage to form decamethrinic acid and 3-phenoxybenzyl alcohol derivatives [28]. Computational mechanistic studies using density functional theory have revealed that hydrolysis proceeds through an asynchronously formed four-membered cyclic transition state, with activation free energy barriers of 221-290 kJ mol⁻¹ [28]. This energy barrier suggests that hydrolytic degradation under environmental conditions is primarily limited to alkaline environments.

Photocatalytic enhancement of deltamethrin degradation has been demonstrated using titanium dioxide and copper-based catalysts [23] [22] [20]. Studies investigating photocatalytic degradation show that the addition of TiO₂ (0.001 g/10 mL) significantly increases degradation rates at both 254 nm and 306 nm wavelengths [22]. Copper salts also enhance photodegradation in organic solvents, with rate constants increasing from 2.4×10⁻² to 3.5×10⁻² h⁻¹ in acetonitrile upon copper addition [20].

Environmental factors significantly influence both photodegradation and hydrolytic pathways. Temperature, pH, dissolved organic matter concentration, and ionic strength all affect degradation kinetics [21] [22]. Field studies indicate that natural sunlight exposure results in more complex degradation patterns compared to laboratory conditions, with multiple competing pathways operating simultaneously [29] [30]. The presence of ultraviolet absorbers can significantly extend deltamethrin persistence, with studies showing LT₅₀ values increasing from 32.26 minutes to 73.65-551.1 minutes when UV absorbers are present [19].

Purity

Physical Description

Solid

ODOURLESS COLOURLESS CRYSTALLINE POWDER.

Color/Form

Crystalline powder, almost white

White or slightly beige powde

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 6.20

6.20

5.43

Odor

Decomposition

When heated to decomp it emits toxic fumes of /bromide ion, cyanide ion, nitrogen oxides/.

Hazardous Decomposition Products: Carbon monoxide. /Deltaguard G Insecticide/

Appearance

Melting Point

MP: 98-101 °C

100 °C

98-101 °C

Storage

UNII

GHS Hazard Statements

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03B - Insecticides and repellents

P03BA - Pyrethrines

P03BA03 - Decamethrin

Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Pyrethroids/

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/

The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/

For more Mechanism of Action (Complete) data for DELTAMETHRIN (11 total), please visit the HSDB record page.

Vapor Pressure

9.3X10-11 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C:

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Intravenous disposition kinetics /in a female black Bengal goat/ using a dose of 0.2 mg/kg showed that the maximum blood concentration of deltamethrin was recorded at 0.5 min, followed by rapid decline, and a minimum concentration was detected at 6 min after administration. The following values were obtained: Vdarea 0.148 (+ or -0.02) L/kg; t1/2 (a) 0.22 (+ or -0.02) min; t1/2 (beta) 2.17 (+ or -0.37) min; Kel 1.05 (+ or -0.24) /min; AUC 4.30(+ or -0.45)ug min/mL; ClB 0.05 (+ or -0.006) L/kg/min; T~B 1.93 (+ or -0.58); fc 0.40(+ or -0.05). After 10 min, liver retained the maximum residue, and heart, adrenal gland, kidney, spleen, fat and brain also held the insecticide; liver, fat, heart and spleen retained residue after 30 min, and bone, liver and fat retained residue after 60 min of iv administration. Oral absorption of deltamethrin was poor and inconsistent, and approximately 65% of administered dose was recovered from feces and gastrointestinal contents. The excretion of deltamethrin through urine was meager, and only 0.01 and 0.013% of the administered dose was recovered after 3 and 5 days of oral administration respectively. All the tissues retained the residue after 3 days; while fat, rumen, reticulum, omasum, abomasum, large and small intestine and bone retained the residue after 5 days of oral administration; and the percentage recoveries were 1.73 and 0.027 respectively. ...

Three young male human volunteers underwent a complete medical check-up one week prior to the morning of the study. Each of them received a single dose of 3 mg of (14)C deltamethrin mixed in 1 g glucose and diluted first in 10 mL polyethylene glycol300 and again in 150 mL water. Total radioactivity was 1.8 + or - 0.9 mBq. Samples of blood, urine, saliva, and feces were taken at intervals over 5 days. Clinical and biological examinations were performed every 12 hr during the trial and one week after its termination. Radioactivity in the biological samples was measured with a liquid scintillation spectrometer. The clinical and biological checks did not detect any abnormal findings. There were no signs of side effects ... either during or after the trial period. The maximum plasma radioactivity appeared between 1 and 2 hr after administration of the product, and remained over the detection limit (0.2 KBq/L) during the 48 hr. The apparent elimination half-life was between 10.0 and 11.5 hr. The radioactivity of blood cells, as well as the saliva, was extremely low. Urinary excretion was 51-50% of the initial radioactivity; 90% of this radioactivity was excreted during the 24 hr following absorption. The apparent half-life of urinary excretion was 10.0-13.5 hr, which is consistent with the plasma data. Fecal elimination at the end of the observation period represented 10-26% of the dose. The total fecal plus urine elimination was around 64-77% of the initial dose after 96 hr.

In a feeding study, deltamethrin was administered twice daily to lactating dairy cows in portions of their daily feed at the rate of 2 or 10 mg/kg diet for 28 consecutive days. The level of 2 mg/kg diet was the residue level found in a recently treated pasture, whereas 10 mg/kg diet was five times this level. Deltamethrin residues in the milk were dose-dependent and appeared to reach a plateau between 7 and 9 days after the start of treatment. At the high deltamethrin intake of 10 mg/kg diet, the deltamethrin residue in milk was about 0.025 mg/L. Deltamethrin residues in tissues were measured 1, 4, and 9 days after the last dose. At the 10 mg/kg diet intake, very small amounts of deltamethrin residues were found in the liver (<0.005 mg/kg), kidney )<0.002 mg/kg), and muscle (0.002-0.014 mg/kg). Residues in fat were about 0.04 mg/kg and 0.2 mg/kg for the 2 and 10 mg/kg intake, respectively. Depletion of deltamethrin in milk was very rapid (estimated half-life was about 1 day); while in fat (renal and subcutaneous) the half-life was 7-9 days. Br2CA (3-(2,2-dibromovinyl)-2,2-dimethylcyclopro-panecarboxylic acid) and PBacid (3-phenoxybenzoic acid) were the only metabolites detected in the milk and tissues of treated cows. In all cases, they were found at trace levels of < 0.0235 mg/L and < 0.034 mg/L, respectively. These two metabolites were also previously identified in rats and mice as the major degradation products of deltamethrin.

For more Absorption, Distribution and Excretion (Complete) data for DELTAMETHRIN (18 total), please visit the HSDB record page.

Metabolism Metabolites

In a metabolic study, (14)C-deltamethrin was administered orally to lactating dairy cows at the rate of 10 mg/kg body weight per day for 3 consecutive days. It was poorly absorbed and mainly eliminated in the feces as unchanged deltamethrin. Only 4-6% of the administered (14)C was eliminated in the urine, and 0.42-1.62% was secreted in the milk. The radiocarbon contents of various tissues were generally very low with the exception of those of the liver, kidney, and fat, which were higher. Deltamethrin degradation occured by cleavage of the ester bond, as already reported in rats and mice. The enzymes responsible for the ester bond cleavage were located in cow liver homogenate, mainly in the microsomal fraction, as seen in an in vitro study. Metabolites resulting from ester bond cleavage further metabolized and/or conjugated, resulting in a large number of compounds excreted in the urine. In the milk, the major identifiable radiolabelled compound was deltamethrin.

The major metabolic pathways of deltamethrin in mice were similar to those in rats, though there were some differences. These included the presence of more unchanged deltamethrin in mouse feces than in rat feces. In mouse feces, there were 4 monohydroxy ester metabolites (2'-OH-, 4'-OH-, 5-OH-, and trans-OH-deltamethrin and one dihydroxy metabolite (4'-OH-trans-OH- deltamethrin) that were not found in mouse urine. Major metabolites from the acid moiety in mice were Br2CA, trans-OH-Br2CA, and their glucuronide and sulfate conjugates. Among them, trans-OH-Br2CA-sulfate was detected only in mice, but not in rats. Compared with rats, much larger amounts of trans-OH-Br2CA and its conjugates were formed in mice. A major metabolite of the alcohol moiety in mice was the taurine conjugate of PBacid in the urine, which was not detected in rats. Generally, mice produced smaller amounts of phenolic compounds compared with rats. Also, 3-phenoxybenzaldehyde (PBald), 3-phenoxybenzyl alcohol (PBalc), and its glucuronide, and glucuronides of 3-(4-hydroxyphenoxy)benzyl alcohol (4'-OH-PBalc) and 5-hydroxy-3-penoxybenzoic acid (5-OH-PBacid) were found in mice, but not in rats. When mice were given an ip dose of (14) C-deltamethrin with or without piperonyl butoxide (PBO) and/or S,S,S-tributylphosphorotrithioate (DEF), the same metabolites were obtained as with oral administration. However, DEF decreased the hydrolytic products relative to the controls, while PBO decreased the oxidation products.

Sulfate of 4'-OH-PBacid accounted for about 50% of the dose, together with small amounts of free (4%) and glucuronide forms (2%). The CN group was converted mainly to thiocyanate and, in small amounts, to ITCA. The trans-isomer of deltamethrin was also rapidly metabolized and yielded almost the same metabolties as deltamethrin, though 5-OH-derivative was found in the cis-isomer, but not in the trans-isomer.

For more Metabolism/Metabolites (Complete) data for DELTAMETHRIN (19 total), please visit the HSDB record page.

Deltamethrin has known human metabolites that include 4'-hydroxy-deltamethrin.

Deltamethrin is readily absorbed by the oral route, but less so dermally; absorbed deltamethrin is readily metabolized and excreted. The major degradation pathway of cypermethrin is hydrolysis of the ester linkage to (yield ultimately) 3-phenoxybenzoic acid and 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropanecarboxylic acid. (From the cis-isomer both cis- and trans- cyclopropanecarboxylic acids are found.) A minor degradative route is ring hydroxylation to give an alpha-cyano-3-(4-hydroxyphenyl)benzyl ester followed by hydrolysis to produce the corresponding hydroxycarboxylic acid (A558).

Wikipedia

Zirconium_disulfide

Biological Half Life

In rats administered deltamethrin and its metabolite (4-OH-deltamethrin) intravenously, elimination half-times were 33 and 25 hours, respectively.

Deltamethrin has a half-life in rat brain of 1-2 days, but it is rather more persistent in body fat, with a half-life of 5 days.

Three young male human volunteers underwent a complete medical check-up one week prior to the morning of the study. Each of them received a single dose of 3 mg of (14)C deltamethrin mixed in 1 g glucose and diluted first in 10 mL polyethylene glycol300 and again in 150 mL water. Total radioactivity was 1.8 + or - 0.9 mBq. ... The apparent elimination half-life was between 10.0 and 11.5 hr. ... The apparent half-life of urinary excretion was 10.0-13.5 hr, which is consistent with the plasma data. ...

Use Classification

Methods of Manufacturing

General Manufacturing Information

Natural pyrethrins, the insecticidal ingredient occurring in the flowers of Tanacetum cinerariaefolium (also known as Chrysanthemum cinerariaefolium or Pyrethrum cineratiae-folium), have been used widely for human and animal health protection by controlling indoor pest insects such as cockroaches, houseflies, and mosquitoes. Natural pyrethrins consist of six compounds (pyrethrin I and II; jasmolin I and II; and cinerin I and II). ... Extensive efforts on modification of chemical structures have been made ... to improve chemical properties in terms of stability in the environment (air, light, and heat) as well as better biological performance (higher selective toxicology). ...

Potent synthetic pyrethroid insecticide

Compatible with many insecticides and fungicides.

For more General Manufacturing Information (Complete) data for DELTAMETHRIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 998.01; Procedure: gas chromatography with electron capture detector; Analyte: deltamethirn; Matrix: wheat, oranges and tomatoes; Detection Limit: not provided.

Product analysis by liquid chromatography with ultraviolet detection ... or by high performance liquid chromatography with ultraviolet detection. ... Residues determined by gas liquid chromatography with electron capture detection.

Storage Conditions

Store technical material and formulations away from heat in a locked area, designated for pesticide storage only. Keep out of reach of children, unauthorized personnel, and animals, and away from food and animal feed. Prevent spills from leaking into watercourses.

Interactions

... Sprague-Dawley rats ... /in/ Group A received cottonseed oil as control, and Groups B, C and D received deltamethrin (DM); DM and dichlorodiphenyltrichloroethane (DDT); and DM, DDT, phytoestrogens and p-nonylphenol, respectively. Rats were exposed in utero and then received the substances for 10 weeks. The seminal vesicle mass (Group B; P = 0.046) and sperm count [Groups C (P = 0.013) and D (P = 0.003)] were lower and the anogenital distance [Group B (P = 0.047) C (P = 0.045) and D (P = 0.002)] shorter compared with the control group. The seminiferous tubule diameter [Groups B (P = <0.001), C (P = <0.001) and D (P = <0.001)] and epithelium thickness [Groups B (P = 0.030), C (P = <0.001) and D (P = <0.001)] were smaller compared with the control. The histology of the testes showed signs of apical sloughing and vacuolization. Liver weights [Groups C (P = 0.013) and D (P = 0.005)] and liver enzymes [Group D (P = 0.013)] were also affected. These findings may indicate that simultaneous exposure to endocrine disrupting compounds contributes to the deterioration observed in male reproductive health.

Plasma esterases, in addition to hepatic esterases, play a role in the metabolism of deltamethrin in mammals and cause its rapid detoxification by the oral route. In a potentiation study, a range of esterase inhibitors, consisting mainly of organophosphorus insecticides, was given to male rats in oral doses that inhibited 50% of the plasma cholinesterase. After 15 min, or 2 or 24 hr, an oral LD50 dose of deltamethrin EC formulation was given which showed potentiation with azinphos ethyl, omethoate, and dichlorvos. It appears that users must handle deltamethrin in these combinations very carefully because of their high toxicity. Acephate, monocrotophos, phosphamidon, parathion methyl, and the 2 controls did not act as potentiators.

The effect of deltamethrin pretreatment on the pharmacokinetics and metabolism of antipyrine was studied in male rats. The total plasma clearance of antipyrine was significantly decreased by deltamethrin pretreatment (20 mg/kg and 40 mg/kg daily for 6 days prior to antipyrine administration), while the elimination half-life at beta phase, the area under the concentration-time curve and the mean residence time of antipyrine were significantly increased. The magnitude of the observed changes was dose dependent. The urinary excretion of norantipyrine, 4-hydroxyantipyrine and 3-hydroxymethylantipyrine was decreased by 39%, 32% and 26%, respectively (p <0.001) in the presence of deltamethrin. In addition, the rate constants for formation of each of these metabolites were significantly decreased by an average of approximately 71%. These results suggest that deltamethrin is capable of inhibiting oxidative metabolism, a finding which could be of clinical and toxicological significance.

For more Interactions (Complete) data for DELTAMETHRIN (10 total), please visit the HSDB record page.

Stability Shelf Life

Dates

[Study on emergency metabolic changes of

Y S Li, J X Tang, J L Li, C Liang, M H Zhang, J Y Wu, G X Wang, G D Zhu, J CaoPMID: 34505446 DOI: 10.16250/j.32.1374.2020329

Abstract

To analyze the changes of small molecular metabolites in the larvae of a deltamethrin-sensitive strain offollowing exposure to deltamethrin, so as to provide the scientific basis for investigating the metabolic pathway and screening metabolic markers of deltamethrin in

.

The 50% and 75% lethal concentrations (LC

and LC

) of deltamethrin against the larvae of a deltamethrin-sensitive strain of

were calculated in laboratory. The type and content of

larvae metabolites were detected using high performance liquid chromatography and mass spectrometry (LC-MS/MS) following exposure to deltamethrin at LC

and LC

for 30 min and 24 h, and the changes of metabolites were analyzed.

The LC

and LC

values of deltamethrin were 4.36 × 10

µg/mL and 1.12 × 10

µg/mL against thelarvae of a deltamethrin-sensitive strain of

. Following exposure of the larvae of a deltamethrin-sensitive strain of

to deltamethrin at LC

and LC

for 30 min, the differential metabolites mainly included organic oxygen compounds, carboxylic acid and its derivatives, fatty acyl and pyrimidine nucleotides, with reduced glucose levels. Following exposure for 24 h, the differential metabolites mainly included organic oxygen compounds, carboxylic acid and its derivatives, aliphatic acyl and purine nucleotides, with increased glucose level detected.

Carbohydrate, carboxylic acid and its derivatives, fatty acyls, amino acids and their derivatives may play important roles in deltamethrin metabolism in the larvae of a deltamethrin-sensitive strain of

.

Biological removal of deltamethrin in contaminated water, soils and vegetables by Stenotrophomonas maltophilia XQ08

Xiaomao Wu, Cheng Zhang, Huaming An, Ming Li, Xinglu Pan, Fengshou Dong, Yongquan ZhengPMID: 34134418 DOI: 10.1016/j.chemosphere.2021.130622

Abstract

The consideration of ecological and human health risk is an emerging concern with the excessive or inappropriate use of deltamethrin. In this study, the degradation conditions of the newly deltamethrin-degrading strain Stenotrophomonas maltophilia XQ08 were optimized, which were temperature 35 °C, pH 7.5, cell concentration 5.5 × 10cfu/mL, and substrate concentration 50 mg/L. Strain XQ08 could effectively degrade deltamethrin into three smaller molecular weight and lower toxic compounds. Enriched strain XQ08 was immobilized in a charcoal-alginate matrix and possessed more prominent biodegradability, reusability, storability and thermostability than free XQ08. In a continuous reactor system, immobilized XQ08 could averagely remove 78.81% of deltamethrin at the gradient influent dosages of 50, 75 and 100 mg/L within 30 d. Immobilized XQ08 introduced into the filed brown and yellow soils exhibited a superior degradation potential for deltamethrin with the half-lives of 1.77 and 2.04 d, which were 2.39 and 2.14 folds, or 6.09 and 5.47 folds faster than free XQ08 degradation (4.23 and 4.37 d) or natural dissipation (10.78 and 11.16 d), respectively. Moreover, application of free XQ08 decreased the persistence of deltamethrin in Brassica pekinensis and Brassica chinensis from 5.47 and 6.23 to 2.05 and 2.32 d, or by 62.52% and 62.76%, respectively. This study provides a feasible, effective and rapid biological removal technology for deltamethrin-contaminated environments in situ.

The cytosolic sulfotransferase gene TcSULT1 is involved in deltamethrin tolerance and regulated by CncC in Tribolium castaneum

Xin Xu, Xiangkun Meng, Nan Zhang, Heng Jiang, Huichen Ge, Kun Qian, Jianjun WangPMID: 34301366 DOI: 10.1016/j.pestbp.2021.104905

Abstract

The sulfuryl transfer reaction catalyzed by cytosolic sulfotransferase (SULT) is one of the major conjugating pathways responsible for the detoxification and subsequent elimination of xenobiotics, however, functional characterization of insect SULTs is still limited. In this study, cDNA encoding a cytosolic sulfotransferase, named TcSULT1, was cloned from the red flour beetle, Tribolium castaneum. Sequence analysis revealed that TcSULT1 had the conserved signature sequences of SULTs, and shared moderate amino acid identities with Bombyx mori and Drosophila SULTs. Analysis of the transcription level showed that TcSULT1 was highly expressed in head, epidermis and malpighian tube, and upregulated at 4 h after exposure to deltamethrin. Knockdown of TcSULT1 significantly increased the susceptibility of beetles to deltamethrin. Both RNAi and dual-luciferase assay revealed that the transcription factor TcCncC regulates the expression of TcSULT1. These data provides insights into the function and regulatory mechanism of insect SULTs.Differential state-dependent effects of deltamethrin and tefluthrin on sodium channels in central neurons of Helicoverpa armigera

Guangyan Wu, Qingya Li, Xiao Liu, Hongmei Li-Byarlay, Bingjun HePMID: 33993961 DOI: 10.1016/j.pestbp.2021.104836

Abstract

The cotton bollworm, Helicoverpa armigera is one of the worldwide pests. Electrophysiological properties of voltage-gated sodium channels in central neurons of sensitive and pyrethroid resistant H. armigera were investigated using whole-cell patch clamp technique. The modification effects of pyrethroid insecticides deltamethrin and tefluthrin on sodium channels were also compared. The Vof voltage dependence of activation of resistant H. armigera sodium channels (resistant channels) exhibited an obvious depolarizing shift by 13.52 mV compared to that of sensitive H. armigera sodium channels (sensitive channels). In contrast, the V

of the voltage dependence of steady-state inactivation of the resistant channels showed a significant hyperpolarizing shift by 7.59 mV in comparison with that of the sensitive channels. The time course of recovery from inactivation for the resistant channels was prolonged significantly, by 0.17 ms, compared with that for the sensitive channels. We also assessed the use-dependent effects of deltamethrin and tefluthrin on sensitive sodium channels. Repetitive depolarization remarkably increased the extent of the sensitive channel modification by 10 μM deltamethrin by ~4.61-fold but had no effect on the extent of sensitive channel modifications by 10 μM tefluthrin. These results provide more direct evidence for the presence of nerve insensitivity in resistant H. armigera strains in North of China. The sodium channels of the resistant H. armigera differ from those of the sensitive H. armigera in the fundamental electrophysiological properties, and correspondingly, have a different response to the modification of pyrethroids. Both deltamethrin and tefluthrin have effects on the closed state of the sensitive sodium channels, but deltamethrin has higher affinity to the open state of these channels.

Plant essential oil constituents enhance deltamethrin toxicity in a resistant population of bed bugs (Cimex lectularius L.) by inhibiting cytochrome P450 enzymes

Sudip Gaire, Wei Zheng, Michael E Scharf, Ameya D GondhalekarPMID: 33993977 DOI: 10.1016/j.pestbp.2021.104829

Abstract

Plant essential oils (EOs) are secondary metabolites derived from aromatic plants that are composed of complex mixtures of chemical constituents. EOs have been proposed as one of the alternative methods for bed bug (Cimex lectularius L.) control. In insecticide resistant mosquitoes and tobacco cutworm, EOs synergize pyrethroid toxicity by inhibiting detoxification enzymes. However, whether EOs and their constituents enhance pyrethroid toxicity in C. lectularius has remained unknown. Therefore, this study was designed to (i) determine the effects of binary mixtures of deltamethrin (a pyrethroid insecticide) with EOs or EO constituents or EcoRaider® (an EO-based product) on mortality of insecticide resistant and susceptible bed bugs, and (ii) evaluate the effects of EO constituent pre-treatment on detoxification enzyme activities of resistant and susceptible populations. Topical bioassays with binary mixtures of deltamethrin and individual EOs (e.g., thyme, oregano, clove, geranium or coriander oils) or their major constituents (e.g., thymol, carvacrol, eugenol, geraniol or linalool) or EcoRaider® at doses that kill approximately 25% of bed bugs caused significant increases in mortality of resistant bed bugs. However, in the susceptible population, only coriander oil, EcoRaider®, thymol, and carvacrol significantly increased the toxicity of deltamethrin. Detoxification enzyme assays with protein extracts from bed bugs pre-treated with EO constituents suggested selective inhibition of cytochrome P450 activity in the resistant population, but no impacts were observed on esterase and glutathione transferase activities in either population. Inhibition of P450 activity by EO constituents thus appears to be one of the mechanisms of deltamethrin toxicity enhancement in resistant bed bugs.Toxicological effects of deltamethrin on quail cerebrum: Weakened antioxidant defense and enhanced apoptosis

Jiayi Li, Huijie Jiang, Pengfei Wu, Siyu Li, Bing Han, Qingyue Yang, Xiaoqiao Wang, Biqi Han, Ning Deng, Bing Qu, Zhigang ZhangPMID: 33990053 DOI: 10.1016/j.envpol.2021.117319

Abstract

Deltamethrin is the most common type II synthetic pyrethroid insecticide, and has posed widespread residues to environment. However, whether deltamethrin has potential toxic effects on quail cerebrum remains greatly obscure. Accordingly, we investigated the impact of chronic exposure to deltamethrin on oxidative stress and apoptosis in quail cerebrum. Quails upon 12-week exposure of deltamethrin (0, 15, 30, or 45 mg/kg body weight intragastric administration) were used as a cerebrum injury model. The results showed that deltamethrin treatment led to cerebral injury dose-dependently through the weakened antioxidant defense by downregulating nuclear factor erythroid-2-related factor 2 (Nrf2) and its downstream proteins levels and mRNA expression. Furthermore, deltamethrin treatment induced apoptosis in cerebrum by decreasing B-cell lymphoma gene 2 (Bcl-2) level, as well as increasing Jun N-terminal kinase3, caspase-3, and Bcl-2-associated X protein levels. Simultaneously, toll-like receptor 4 (TLR4) downstream inflammation-related genes or proteins were significantly up-regulated by deltamethrin dose-dependently. Altogether, our study demonstrated that chronic exposure to deltamethrin induces inflammation and apoptosis in quail cerebrums by promoting oxidative stress linked to inhibition of the Nrf2/TLR4 signaling pathway. These results provide a novel knowledge on the chronic toxic effect of deltamethrin, and establish a theoretical foundation for the evaluation of pesticide-induced health risk.Impact of deltamethrin-resistance in Aedes albopictus on its fitness cost and vector competence

Jielin Deng, Yijia Guo, Xinghua Su, Shuang Liu, Wenqiang Yang, Yang Wu, Kun Wu, Guiyun Yan, Xiao-Guang ChenPMID: 33905415 DOI: 10.1371/journal.pntd.0009391

Abstract

Aedes albopictus is one of the most invasive species in the world as well as the important vector for mosquito-borne diseases such as dengue fever, chikungunya fever and zika virus disease. Chemical control of mosquitoes is an effective method to control mosquito-borne diseases, however, the wide and improper application of insecticides for vector control has led to serious resistance problems. At present, there have been many reports on the resistance to pyrethroid insecticides in vector mosquitoes including deltamethrin to Aedes albopictus. However, the fitness cost and vector competence of deltamethrin resistant Aedes albopictus remain unknown. To understand the impact of insecticide resistant mosquito is of great significance for the prevention and control mosquitoes and mosquito-borne diseases.A laboratory resistant strain (Lab-R) of Aedes albopictus was established by deltamethrin insecticide selecting from the laboratory susceptible strain (Lab-S). The life table between the two strains were comparatively analyzed. The average development time of Lab-R and Lab-S in larvae was 9.7 days and 8.2 days (P < 0.005), and in pupae was 2.0 days and 1.8 days respectively (P > 0.05), indicating that deltamethrin resistance prolongs the larval development time of resistant mosquitoes. The average survival time of resistant adults was significantly shorter than that of susceptible adults, while the body weight of resistant female adults was significantly higher than that of the susceptible females. We also compared the vector competence for dengue virus type-2 (DENV-2) between the two strains via RT-qPCR. Considering the results of infection rate (IR) and virus load, there was no difference between the two strains during the early period of infection (4, 7, 10 day post infection (dpi)). However, in the later period of infection (14 dpi), IR and virus load in heads, salivary glands and ovaries of the resistant mosquitoes were significantly lower than those of the susceptible strain (IR of heads, salivary glands and ovaries: P < 0.05; virus load in heads and salivary glands: P < 0.05; virus load in ovaries: P < 0.001). And then, fourteen days after the DENV-2-infectious blood meal, females of the susceptible and resistant strains were allow to bite 5-day-old suckling mice. Both stains of mosquito can transmit DENV-2 to mice, but the onset of viremia was later in the mice biting by resistant group as well as lower virus copies in serum and brains, suggesting that the horizontal transmission of the resistant strain is lower than the susceptible strain. Meanwhile, we also detected IR of egg pools of the two strains on 14 dpi and found that the resistant strain were less capable of vertical transmission than susceptible mosquitoes. In addition, the average survival time of the resistant females infected with DENV-2 was 16 days, which was the shortest among the four groups of female mosquitoes, suggesting that deltamethrin resistance would shorten the life span of female Aedes albopictus infected with DENV-2.

As Aedes albopictus developing high resistance to deltamethrin, the resistance prolonged the growth and development of larvae, shorten the life span of adults, as well as reduced the vector competence of resistant Aedes albopictus for DENV-2. It can be concluded that the resistance to deltamethrin in Aedes albopictus is a double-edged sword, which not only endow the mosquito survive under the pressure of insecticide, but also increase the fitness cost and decrease its vector competence. However, Aedes albopictus resistant to deltamethrin can still complete the external incubation period and transmit dengue virus, which remains a potential vector for dengue virus transmission and becomes a threat to public health. Therefore, we should pay high attention for the problem of insecticide resistance so that to better prevent and control mosquito-borne diseases.

Deltamethrin resistant alleles predominate in Rhipicephalus sanguineus sensu lato in South India

Anand Amrutha, Lakshmanan Bindu, T A Kajal, J Siju, T V AravindakshanPMID: 34047876 DOI: 10.1007/s10493-021-00627-1